molecular formula C8H12 B14744254 Cyclohexene, 3-ethenyl- CAS No. 766-03-0

Cyclohexene, 3-ethenyl-

Cat. No.: B14744254
CAS No.: 766-03-0
M. Wt: 108.18 g/mol
InChI Key: YYTUUFMWKBIPEY-UHFFFAOYSA-N
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Description

Cyclohexene, 3-ethenyl- is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexene, where an ethenyl group (vinyl group) is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-ethenylcyclohexene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-ethenyl- can be synthesized through various methods. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{OH} \rightarrow \text{C}6\text{H}{10} + \text{H}_2\text{O} ] This method is widely used in laboratories for the preparation of cyclohexene .

Industrial Production Methods

In industrial settings, cyclohexene, 3-ethenyl- can be produced through the partial hydrogenation of benzene. This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which can then be further functionalized to introduce the ethenyl group .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-ethenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tungsten catalyst.

    Reduction: Hydrogen gas, metal catalyst (e.g., palladium).

    Substitution: Acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Cyclohexanol, cyclohexanone, adipic acid.

    Reduction: Cyclohexane.

    Substitution: Cyclohexylbenzene.

Scientific Research Applications

Cyclohexene, 3-ethenyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexene, 3-ethenyl- involves its reactivity as an alkene. The double bond in the cyclohexene ring allows it to participate in various addition reactions. For example, in the Diels-Alder reaction, cyclohexene can act as a dienophile, reacting with a diene to form a six-membered ring .

Comparison with Similar Compounds

Cyclohexene, 3-ethenyl- can be compared with other similar compounds such as:

Cyclohexene, 3-ethenyl- is unique due to the presence of both the cyclohexene ring and the ethenyl group, which confer distinct reactivity and applications.

Properties

IUPAC Name

3-ethenylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTUUFMWKBIPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335014
Record name 3-Vinyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-03-0
Record name 3-Vinyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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